4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. It may also involve mechanistic studies to understand the steps and intermediates in the reaction.Physical And Chemical Properties Analysis
This includes the study of properties such as solubility, melting point, boiling point, polarity, acidity or basicity (pKa), and reactivity.Scientific Research Applications
Polymer Development
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione has been utilized in the development of novel polyureas and polyamides. These polymers exhibit unique properties such as high inherent viscosities, good solubility in various organic solvents, and potentially valuable photoactive properties. For instance, the reaction of this compound with diisocyanates under microwave irradiation and conventional solution polymerization techniques has led to the formation of aliphatic-aromatic polyureas with rapid polycondensation processes (Mallakpour & Rafiee, 2003). In another study, this compound was reacted with diisocyanates in the solid-state, resulting in polyureas with high yields and moderate inherent viscosities, showcasing a new method for polyurea synthesis (Mallakpour & Rafiee, 2008).
Synthesis of Photoactive Polyureas
The compound has been used to synthesize photoactive polyureas. The reaction of this compound, known as DAPTD in these studies, with n-isopropylisocyanate and subsequent polymerization with diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate, resulted in novel polyureas. These polyureas demonstrated unique properties, such as good solubility and interesting photoactive characteristics, making them of interest for various industrial applications (Mallakpour & Rafiee, 2006).
Chemical Synthesis and Reactions
The compound has also been involved in various chemical synthesis processes and reactions, leading to the formation of different chemical structures and the exploration of reaction mechanisms. For instance, its reaction with substituted indenes has been studied to understand the formation of addition products and their isomerization processes (Smonou, Orfanopoulos, & Foote, 1988). Additionally, its oxidation reactions have led to the formation of structural isomers and insights into isomerization processes upon heating (Gostevskii, Albanov, Vashchenko, & Lazareva, 2020).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications, modifications, or areas of study for the compound. It could also include unresolved questions or challenges related to the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For lesser-known or newly synthesized compounds, some of this information may not be available. If you have a specific compound that is well-studied or a specific type of analysis you are interested in, I may be able to provide more detailed information.
properties
IUPAC Name |
4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-4-7(11)6-8/h3-6H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABROZRLPSCPEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653392 |
Source
|
Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
CAS RN |
1160263-99-9 |
Source
|
Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.